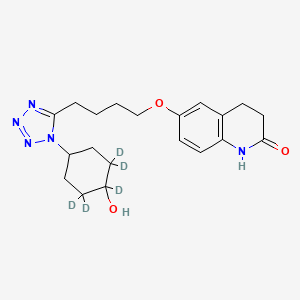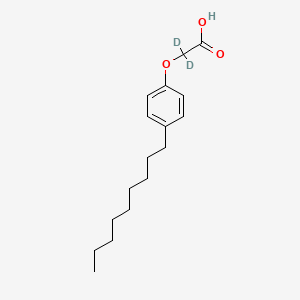
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-nonilfenoxi)acético-d2 es un derivado deuterado del ácido 2-(4-nonilfenoxi)acético. El deuterio, un isótopo estable del hidrógeno, se incorpora en el compuesto, lo que lo hace útil como trazador en varios estudios científicos. Este compuesto se utiliza principalmente en investigación para estudiar la farmacocinética y los perfiles metabólicos de los fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(4-nonilfenoxi)acético-d2 típicamente implica la deuteración del ácido 2-(4-nonilfenoxi)acético. El proceso comienza con la etoxilación del nonilfenol, seguido de la esterificación para producir el producto deuterado final . Las condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados para asegurar la incorporación de átomos de deuterio.
Métodos de producción industrial
La producción industrial del ácido 2-(4-nonilfenoxi)acético-d2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto. El uso de equipos y reactores especializados es común para manejar los grandes volúmenes y mantener las condiciones de reacción requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-nonilfenoxi)acético-d2 experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo nuevamente a su forma alcohólica.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean nucleófilos como haluros o aminas en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados fenoxi sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-(4-nonilfenoxi)acético-d2 se utiliza ampliamente en la investigación científica, entre ellas:
Química: Como trazador en el estudio de mecanismos de reacción y cinética.
Biología: Para investigar vías metabólicas y actividades enzimáticas.
Medicina: En el desarrollo de fármacos para estudiar la farmacocinética y el metabolismo de los fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estándar en química analítica.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-nonilfenoxi)acético-d2 implica su incorporación en sistemas biológicos donde actúa como trazador. Los átomos de deuterio proporcionan una señal distinta en los análisis espectroscópicos, lo que permite a los investigadores rastrear la distribución y transformación del compuesto dentro del sistema. Esto ayuda a comprender los objetivos moleculares y las vías involucradas en su metabolismo .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(4-nonilfenoxi)acético: La forma no deuterada del compuesto.
Nonilfenol: Un precursor en la síntesis del ácido 2-(4-nonilfenoxi)acético.
Etoxilatos de nonilfenol: Se utilizan en aplicaciones similares como surfactantes y trazadores.
Singularidad
La singularidad del ácido 2-(4-nonilfenoxi)acético-d2 radica en su etiquetado con deuterio, que proporciona una estabilidad mejorada y propiedades espectroscópicas distintas. Esto lo hace particularmente valioso en estudios que requieren un seguimiento y cuantificación precisos del compuesto .
Propiedades
Fórmula molecular |
C17H26O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
Clave InChI |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


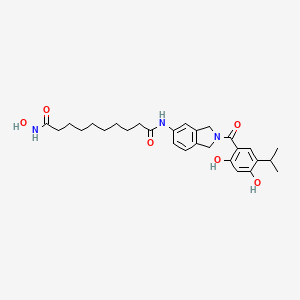
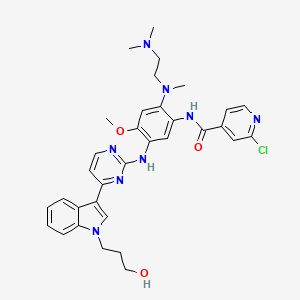

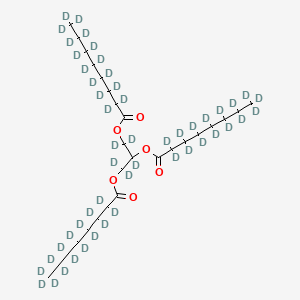
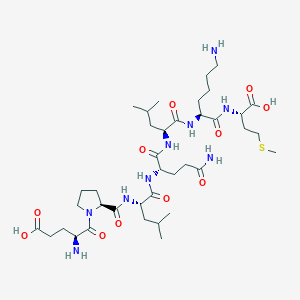

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
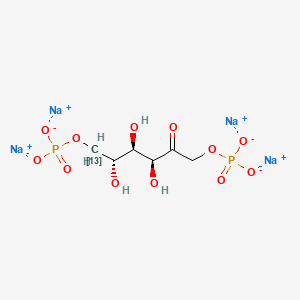
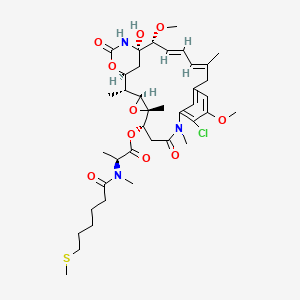
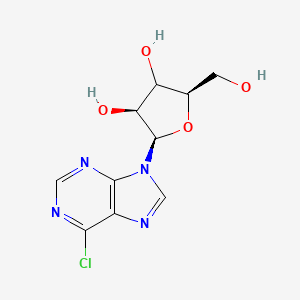

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
